molecular formula C7H9NOS B1306551 5-(Dimethylamino)thiophene-2-carbaldehyde CAS No. 24372-46-1

5-(Dimethylamino)thiophene-2-carbaldehyde

Cat. No. B1306551
CAS RN: 24372-46-1
M. Wt: 155.22 g/mol
InChI Key: RRQFJMCAGDOEPI-UHFFFAOYSA-N
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Description

5-(Dimethylamino)thiophene-2-carbaldehyde is a chemical compound with the empirical formula C7H9NOS . It is used as a sensor to measure the concentration of human serum albumin with a high sensitivity, a detection limit of 1 ng/mL, and stoichiometry of 0.5:1 (sensitivity vs. volume) .


Molecular Structure Analysis

The molecular weight of 5-(Dimethylamino)thiophene-2-carbaldehyde is 155.22 . The SMILES string representation is CN©c1ccc(C=O)s1 . The InChI key is RRQFJMCAGDOEPI-UHFFFAOYSA-N .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

5-(Dimethylamino)thiophene-2-carbaldehyde serves as a versatile reagent in organic synthesis. Researchers employ it to introduce the dimethylamino group into various molecules. Key reactions include Mannich reactions, reductive amination, and imine formation. The resulting products can be further functionalized for drug discovery, materials science, or other applications .

Thiophene Derivatives and Heterocyclic Compounds

Thiophenes are essential components in pharmaceuticals, agrochemicals, and materials. Researchers have explored the synthesis of novel thiophene derivatives using 5-(dimethylamino)thiophene-2-carbaldehyde as a starting material. These derivatives exhibit diverse properties, such as fluorescence, antioxidant activity, and biological effects .

Schiff Bases and Coordination Chemistry

Schiff bases, formed by condensation of an aldehyde or ketone with an amine, play a crucial role in coordination chemistry. Researchers have synthesized Schiff bases containing the thiophene ring, including those derived from 5-(dimethylamino)thiophene-2-carbaldehyde. These compounds exhibit interesting biological activities and coordination behavior with metal ions .

Biological and Medicinal Applications

While direct biological studies on 5-(dimethylamino)thiophene-2-carbaldehyde are limited, its derivatives have shown promise. Researchers have investigated their antimicrobial, antifungal, and leishmanicidal activities. Molecular docking studies provide insights into their interactions with target proteins, aiding drug design .

Materials Science and Optoelectronics

Thiophene-based compounds are integral to organic electronics. Researchers have utilized 5-(dimethylamino)thiophene-2-carbaldehyde derivatives in the design of organic semiconductors, light-emitting materials, and sensors. Their unique electronic properties make them valuable for optoelectronic devices .

Photophysical Properties and Fluorescent Probes

The dimethylamino group in 5-(dimethylamino)thiophene-2-carbaldehyde imparts fluorescence. Researchers have explored its use as a fluorescent probe for detecting metal ions, pH changes, and biomolecules. These probes find applications in analytical chemistry and bioimaging .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Skin Sens. 1 . The hazard statements include H302 - H317, and the precautionary statements include P261 - P264 - P270 - P280 - P301 + P312 - P302 + P352 .

properties

IUPAC Name

5-(dimethylamino)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-8(2)7-4-3-6(5-9)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQFJMCAGDOEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390151
Record name 5-(dimethylamino)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)thiophene-2-carbaldehyde

CAS RN

24372-46-1
Record name 5-(dimethylamino)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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